tert-butyl 2-(2-bromo-1H-imidazol-1-yl)acetate
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Overview
Description
tert-butyl 2-(2-bromo-1H-imidazol-1-yl)acetate: is a chemical compound that features a tert-butyl ester group attached to a 2-(2-bromo-1H-imidazol-1-yl)acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-bromo-1H-imidazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 2-bromo-1H-imidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-butyl 2-(2-bromo-1H-imidazol-1-yl)acetate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the imidazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as dichloromethane.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products:
- Substituted imidazole derivatives
- Oxidized imidazole compounds
- Reduced imidazole derivatives
Scientific Research Applications
Chemistry: tert-butyl 2-(2-bromo-1H-imidazol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of imidazole-based ligands and catalysts.
Biology: In biological research, this compound can be used to study the interactions of imidazole derivatives with biological macromolecules such as proteins and nucleic acids.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-bromo-1H-imidazol-1-yl)acetate largely depends on its specific application. In general, the imidazole ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
tert-butyl 2-(1H-imidazol-1-yl)acetate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
tert-butyl 2-(2-chloro-1H-imidazol-1-yl)acetate: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and interactions.
tert-butyl 2-(2-iodo-1H-imidazol-1-yl)acetate: Contains an iodine atom, making it more reactive in certain substitution reactions compared to the bromo derivative.
Uniqueness: tert-butyl 2-(2-bromo-1H-imidazol-1-yl)acetate is unique due to the presence of the bromine atom, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications, particularly in the formation of new carbon-nitrogen bonds.
Properties
CAS No. |
2624129-39-9 |
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Molecular Formula |
C9H13BrN2O2 |
Molecular Weight |
261.1 |
Purity |
95 |
Origin of Product |
United States |
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